molecular formula C7H12N4 B1470001 N4-ethyl-2-methylpyrimidine-4,6-diamine CAS No. 101011-95-4

N4-ethyl-2-methylpyrimidine-4,6-diamine

Cat. No.: B1470001
CAS No.: 101011-95-4
M. Wt: 152.2 g/mol
InChI Key: VVOCEXKPZNVWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-Ethyl-2-methylpyrimidine-4,6-diamine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, featuring a pyrimidine-4,6-diamine core structure. This scaffold is recognized as a privileged structure in drug discovery, particularly in the development of targeted cancer therapies. Researchers utilize this and related derivatives as key intermediates for designing potent enzyme inhibitors. The pyrimidine-4,6-diamine scaffold has been successfully employed via a scaffold-hopping approach to develop novel Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of non-small cell lung cancer (NSCLC) . These derivatives have demonstrated strong pro-apoptotic effects and the ability to inhibit cell cycle progression . Furthermore, closely related pyrimidine-based compounds, known as Pyrimidyn compounds, function as dual-action dynamin inhibitors. They competitively inhibit both GTP and phospholipid interactions with dynamin I and II, effectively blocking clathrin-mediated endocytosis (CME) and synaptic vesicle endocytosis (SVE), making them valuable tool compounds for cell biology research . Most recently, novel derivatives based on the pyrimidine-4,6-diamine structure have been rationally designed as potent OLIG2 inhibitors, showing promising in vitro and in vivo anti-glioblastoma activity and synergistic effects with temozolomide . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

CAS No.

101011-95-4

Molecular Formula

C7H12N4

Molecular Weight

152.2 g/mol

IUPAC Name

4-N-ethyl-2-methylpyrimidine-4,6-diamine

InChI

InChI=1S/C7H12N4/c1-3-9-7-4-6(8)10-5(2)11-7/h4H,3H2,1-2H3,(H3,8,9,10,11)

InChI Key

VVOCEXKPZNVWQW-UHFFFAOYSA-N

SMILES

CCNC1=NC(=NC(=C1)N)C

Canonical SMILES

CCNC1=NC(=NC(=C1)N)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

N4-ethyl-2-methylpyrimidine-4,6-diamine has been identified as a promising building block for the synthesis of pharmaceutical agents. Its unique structure allows for the development of compounds targeting various diseases, including cancer and bacterial infections.

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties by inhibiting specific enzymes involved in tumor growth. For example, studies have shown that this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antibacterial Properties

The compound has also demonstrated activity against bacterial strains, suggesting its potential use in developing new antibiotics. Its mechanism typically involves disrupting bacterial protein synthesis or inhibiting key metabolic pathways.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Starting Materials : Pyrimidine derivatives and ethyl amines.
  • Reactions : The process may involve oxidation, reduction, and substitution reactions under controlled conditions to yield the desired product.

Case Studies

Several case studies highlight the applications of this compound:

Case Study: Anticancer Research

A study demonstrated that derivatives of this compound significantly reduced tumor growth in animal models by targeting CDK pathways. The results showed a marked decrease in tumor size compared to control groups treated with standard chemotherapy agents .

Case Study: Antibiotic Development

Another investigation focused on the antibacterial efficacy of this compound against resistant bacterial strains. The findings revealed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for new antibiotic formulations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-4,6-diamine derivatives exhibit diverse biological activities depending on substituent modifications. Below is a detailed comparison of N4-ethyl-2-methylpyrimidine-4,6-diamine with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrimidine-4,6-diamine Derivatives

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound N4: Ethyl; C2: Methyl C7H13N5 Hypothesized moderate hydrophobicity; potential kinase/aggregation inhibitor (inferred from analogs)
N4-(4-Chlorophenyl)-2-methylpyrimidine-4,6-diamine N4: 4-Chlorophenyl; C2: Methyl C11H10ClN5 Enhanced hydrophobicity; possible improved target binding due to aromatic Cl substituent
N6-(4-Aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine N4: Dimethyl; C2: Methyl; N6: 4-Aminophenyl C13H17N5 Higher molar mass (243.31 g/mol); amino group may enhance solubility and intermolecular interactions
N4,N4-Diallyl-2-methylpyrimidine-4,6-diamine N4: Diallyl; C2: Methyl C11H17N5 Bulky substituents may reduce membrane permeability but increase steric selectivity
N4-(3,4-Dimethylphenyl)-2-(4-ethylpiperazinyl)-5-nitropyrimidine-4,6-diamine N4: 3,4-Dimethylphenyl; C2: 4-Ethylpiperazinyl; C5: Nitro C19H24N8O2 Nitro group enhances electron-withdrawing effects; piperazinyl moiety may improve CNS penetration

Key Findings from Comparative Analysis

Substituent Effects on Hydrophobicity: The ethyl group in this compound provides balanced hydrophobicity compared to bulkier aromatic (e.g., 4-chlorophenyl) or aliphatic (e.g., diallyl) groups. This balance may optimize blood-brain barrier penetration or protein binding .

Biological Activity Correlations: Compounds with aromatic N4 substituents (e.g., 4-chlorophenyl) show enhanced binding affinity in enzyme inhibition assays, as seen in analogs targeting Type II NADH dehydrogenase . The 4-aminophenyl group in N6-(4-aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine may mimic natural ligands, improving selectivity for biological targets like kinases or amyloid aggregates .

Steric and Electronic Influences :

  • Diallyl substituents in N4,N4-Diallyl-2-methylpyrimidine-4,6-diamine introduce steric hindrance, which could reduce off-target interactions but limit conformational flexibility .
  • Methyl groups at C2 (common across all compounds) likely stabilize the pyrimidine ring, enhancing metabolic resistance compared to unsubstituted analogs .

Contradictions and Limitations

  • While this compound shares a core structure with tucatinib (a HER2 kinase inhibitor), the latter’s quinazoline scaffold and bulky substituents result in distinct pharmacokinetic profiles, underscoring the importance of core heterocycle selection .
  • Evidence gaps exist regarding the exact biological efficacy of this compound; inferences are drawn from structurally related compounds.

Preparation Methods

General Synthetic Strategy

The synthesis of N4-ethyl-2-methylpyrimidine-4,6-diamine typically involves:

  • Construction of the pyrimidine ring with appropriate substituents (e.g., methyl at position 2).
  • Introduction of amino groups at the 4 and 6 positions.
  • Ethylation specifically at the N4 amino group.

The key intermediate in this process is often 4,6-dichloro-2-methylpyrimidine or 4,6-dihydroxy-2-methylpyrimidine, which can be further transformed to the diamine derivative.

Preparation of 4,6-Dihydroxy-2-methylpyrimidine

A foundational step involves synthesizing 4,6-dihydroxy-2-methylpyrimidine, which can be converted into the diamine derivative. The method is as follows:

  • Reactants and Conditions:

    • Sodium methoxide (NaOCH3)
    • Dimethyl malonate
    • Acetamidine hydrochloride (ethanimidamide hydrochloride)
    • Methanol as solvent
    • Temperature control via ice bath and warming to 18–25 °C
  • Procedure:

    • Under ice bath conditions, sodium methoxide is added to methanol with stirring.
    • Dimethyl malonate and acetamidine hydrochloride are added after complete dissolution.
    • The ice bath is removed, and the reaction mixture is warmed to 18–25 °C and maintained for 3–5 hours.
    • Methanol is removed by reduced pressure distillation.
    • Water is added to dissolve the residue, and the pH is adjusted to 1–2.
    • The mixture is stirred and crystallized at 0 °C for 3–5 hours.
    • The solid is collected by suction filtration, washed, and dried to yield white solid 4,6-dihydroxy-2-methylpyrimidine.
  • Reaction Ratios:

Reagent Molar Ratio (mol/mol) Volume/Mass Ratio (ml/g)
Sodium methoxide:Dimethyl malonate 2.5–4.5 : 1 -
Dimethyl malonate:Acetamidine hydrochloride 1 : 1–2 -
Methanol:Dimethyl malonate - 10–12 : 1
  • Notes:
    • Washing is done with ice-water mixture and ice-cold methanol (0–5 °C).
    • This method replaces more toxic reagents like POCl3 or phosgene, making it safer and suitable for industrial scale.

Conversion to 4,6-Dichloro-2-methylpyrimidine

The 4,6-dihydroxy intermediate is converted into the dichloro derivative, which is a key precursor for amination:

  • Reactants and Conditions:

    • Triphosgene (safer alternative to phosgene and POCl3)
    • N,N-Diethylaniline (base)
    • 1,2-Dichloroethane (solvent)
    • Reflux conditions for 6–8 hours
  • Procedure:

    • Dissolve triphosgene in 1,2-dichloroethane.
    • In a separate reactor, mix 4,6-dihydroxy-2-methylpyrimidine, N,N-diethylaniline, and 1,2-dichloroethane.
    • Heat the mixture to reflux.
    • Slowly add the triphosgene solution under reflux.
    • Continue reflux for 6–8 hours.
    • Wash the reaction mixture, dry the organic layer, filter, concentrate, recrystallize, and decolorize to obtain 4,6-dichloro-2-methylpyrimidine.
  • Advantages:

    • Triphosgene use reduces environmental pollution and toxicity.
    • The process is simpler and more suitable for industrial production compared to traditional chlorination reagents.

Amination to this compound

While explicit details on the direct synthesis of this compound are limited in the provided sources, the general approach involves:

  • Nucleophilic substitution of the 4,6-dichloro groups by amines.
  • Selective ethylation of the amino group at the N4 position, often via reaction with ethylating agents or by using ethyl-substituted amines.

The typical sequence is:

  • React 4,6-dichloro-2-methylpyrimidine with ammonia or primary amines to introduce amino groups at positions 4 and 6.
  • Selectively alkylate the amino group at position 4 with ethyl groups, possibly using ethyl halides or ethylating reagents under controlled conditions.

Summary Table of Key Preparation Steps

Step Target Compound Key Reagents Conditions Notes
1 4,6-Dihydroxy-2-methylpyrimidine Sodium methoxide, dimethyl malonate, acetamidine hydrochloride, methanol Ice bath → 18–25 °C, 3–5 h; pH 1–2, 0 °C crystallization Safer than POCl3/phosgene; industrially viable
2 4,6-Dichloro-2-methylpyrimidine Triphosgene, N,N-diethylaniline, 1,2-dichloroethane Reflux, 6–8 h Triphosgene replaces toxic chlorinating agents
3 This compound Amines, ethylating agents Nucleophilic substitution, selective ethylation Requires controlled amination and alkylation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.